
Terephthalate
Overview
Description
Terephthalate, formally known as terephthalic acid (1,4-benzenedicarboxylic acid), is a key monomer in synthesizing aromatic polyesters. Its rigid benzene ring and two carboxyl groups enable high thermal stability, chemical resistance, and mechanical strength in polymers. The most prominent derivative is polyethylene this compound (PET), a thermoplastic widely used in textiles, packaging (e.g., bottles), and engineering plastics . Other derivatives include polybutylene this compound (PBT), polytrimethylene this compound (PTT), and glycol-modified PET (PETG). These compounds share the this compound backbone but differ in glycol chain length, crystallinity, and processing behavior, leading to distinct industrial applications .
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for quantifying terephthalate in complex environmental or biological matrices?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with UV-Vis detection for routine quantification due to its sensitivity for aromatic compounds like this compound . For trace analysis, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred to distinguish this compound from structurally similar contaminants. Solid-phase extraction (SPE) is critical for sample cleanup in biological matrices, with C18 columns optimized for polar aromatic acids .
Q. How do solubility properties of disodium this compound influence experimental design in aqueous systems?
- Methodological Answer : Solubility is minimally temperature-dependent but significantly affected by cosolvents like ethylene glycol. Experimental protocols should include gravimetric or titration methods to measure solid-liquid equilibria (SLE) across solvent mixtures (e.g., water-ethylene glycol-sodium chloride). Phase diagrams between -25°C and 70°C are essential for optimizing crystallization or dissolution steps in synthesis workflows .
Q. What are the best practices for synthesizing and purifying this compound derivatives for stability studies?
- Methodological Answer : Employ recrystallization in water-ethylene glycol systems to minimize impurities. Monitor purity via nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and Fourier-transform infrared spectroscopy (FTIR) to confirm functional group integrity. For stability testing, use accelerated aging protocols under controlled humidity and temperature, with periodic HPLC validation .
Advanced Research Questions
Q. How can thermodynamic modeling address discrepancies in phase behavior predictions for this compound-solvent systems?
- Methodological Answer : Use the Extended UNIQUAC model to correlate experimental SLE data, particularly for multicomponent systems (e.g., disodium this compound, sodium hydroxide, ethylene glycol). Validate models against empirical solubility and boiling point elevation data. Discrepancies often arise from neglecting ionic interactions in non-aqueous solvents; thus, activity coefficient adjustments are critical .
Q. What strategies resolve contradictions in toxicity data for this compound degradation products (e.g., phthalates)?
- Methodological Answer : Conduct systematic reviews with strict eligibility criteria (e.g., PET oligomer-specific toxicity endpoints) to filter low-quality studies. Prioritize in vitro assays (e.g., mitochondrial toxicity screening) and in silico QSAR models to standardize hazard assessment. Meta-analyses should account for confounding variables like coexposure to other plasticizers .
Q. How to optimize experimental protocols for detecting this compound migration from PET under varied environmental conditions?
- Methodological Answer : Simulate real-world conditions using accelerated migration cells with controlled temperature, pH, and mechanical stress. Quantify migration via isotopic labeling (e.g., ¹⁴C-terephthalate) coupled with scintillation counting. For non-targeted analysis, apply high-resolution mass spectrometry (HRMS) to identify unknown degradation byproducts .
Q. Methodological Design & Data Analysis
Q. What statistical approaches are suitable for analyzing non-linear dose-response relationships in this compound exposure studies?
- Methodological Answer : Use generalized additive models (GAMs) to capture non-linear trends. For small datasets, Bayesian hierarchical models reduce overfitting. Always report confidence intervals and effect sizes to contextualize biological significance versus statistical noise .
Q. How to design a robust literature review framework for emerging this compound applications (e.g., bio-based PET)?
- Methodological Answer : Implement a multi-database search strategy (Scopus, Web of Science, SciFinder) with Boolean operators targeting "bio-based PET," "enzymatic depolymerization," and "life cycle assessment." Use citation tracking (forward/backward) to identify seminal studies. Gray literature (e.g., patents, conference proceedings) should be screened for novel synthesis routes .
Q. Data Gaps & Future Research
Q. What critical data gaps exist in assessing the environmental persistence of this compound-based polymers?
- Methodological Answer : Key gaps include long-term degradation kinetics in marine ecosystems and interactions with microplastics. Propose field studies using mesocosms to simulate real environments, paired with advanced imaging (SEM-EDS) to track surface erosion and microbial colonization .
Q. How can interdisciplinary methods improve the reproducibility of this compound recycling studies?
- Methodological Answer : Integrate chemical engineering models (e.g., process simulation via Aspen Plus) with life cycle assessment (LCA) frameworks to standardize metrics like energy efficiency and waste recovery. Open-access datasets for solvent recycling efficiency and catalyst performance are urgently needed .
Comparison with Similar Compounds
Polyethylene Terephthalate (PET) vs. Polybutylene this compound (PBT)
PET and PBT are semi-crystalline polyesters with comparable chemical resistance but divergent mechanical and thermal properties due to their glycol subunits (ethylene vs. butylene):
- PET excels in barrier properties and UV resistance, making it ideal for packaging. However, its slow crystallization complicates injection molding .
- PBT ’s faster crystallization and higher impact strength suit high-stress environments like automotive connectors and power tools .
PET vs. Glycol-Modified PET (PETG)
PETG is a copolymer where ethylene glycol is partially replaced with cyclohexanedimethanol (CHDM), reducing crystallinity and enhancing processability:
PETG retains PET’s chemical resistance but offers superior clarity and toughness, enabling applications in additive manufacturing and medical implants .
PET vs. Polytrimethylene this compound (PTT)
PTT, synthesized with 1,3-propanediol, exhibits a helical chain structure, balancing flexibility and resilience:
Property | PET | PTT | References |
---|---|---|---|
Elastic Recovery | 85% | 95% | |
Dyeability | Moderate | Excellent (lower Tg: 45–55°C) | |
Applications | Fibers, films | Carpets, stretch fabrics |
PTT’s superior elastic recovery and dye uptake make it preferable for textiles requiring durability and vibrant coloration .
This compound Derivatives in Composites
- PET/MWCNT Composites: Adding 0.1–1 wt% multi-walled carbon nanotubes (MWCNTs) enhances PET’s tensile strength (by 15–25%) and thermal stability (decomposition temperature increases by 20–30°C) .
- PBT/PLA Blends : PBT improves polylactic acid (PLA)’s heat resistance (service temperature up to 140°C) and impact strength for automotive applications .
Chemical Recycling and Emerging Derivatives
This compound-based polymers are recyclable via hydrolysis or glycolysis:
- Bis-hydroxyethyl this compound (BHET) : A PET depolymerization product used to synthesize new PET or cementitious composites with 20–30% improved flexural strength compared to virgin PET .
- Dioctyl this compound (DOTP): A non-phthalate plasticizer derived from PET alcoholysis, offering superior thermal stability (up to 200°C) for PVC applications .
Properties
CAS No. |
3198-30-9 |
---|---|
Molecular Formula |
C8H4O4-2 |
Molecular Weight |
164.11 g/mol |
IUPAC Name |
terephthalate |
InChI |
InChI=1S/C8H6O4/c9-7(10)5-1-2-6(4-3-5)8(11)12/h1-4H,(H,9,10)(H,11,12)/p-2 |
InChI Key |
KKEYFWRCBNTPAC-UHFFFAOYSA-L |
SMILES |
C1=CC(=CC=C1C(=O)[O-])C(=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C(=O)[O-])C(=O)[O-] |
Key on ui other cas no. |
3198-30-9 |
Synonyms |
disodium terephthalate terephthalate terephthalic acid |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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